4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
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Overview
Description
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.32 .
Molecular Structure Analysis
The linear formula of this compound is C15H18N2O4 . For a more detailed structural analysis, you may need to refer to a specific study or use a molecular modeling software.Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.32 . More detailed physical and chemical properties might be available in a material safety data sheet (MSDS) or similar document.Scientific Research Applications
Microwave-assisted Synthesis
A method involving microwave-assisted aldol-condensation for synthesizing 4-oxo-2-butenoic acids, which are structurally related to 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid, has been developed. These compounds are noted for their biological activity and versatility as intermediates for further derivatization. This approach offers moderate to excellent yields across a range of substrates, indicating a broad applicability in synthetic organic chemistry (Uguen et al., 2021).
Optical Gating of Synthetic Ion Channels
The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar in structure to the compound of interest, has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices. This research underscores the potential of such compounds in developing light-controlled nanofluidic devices for selective ion transport, which could be significant for controlled release systems, sensing, and information processing (Ali et al., 2012).
Crystal Structure Analysis
Studies on the molecular and crystal structure of closely related compounds, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, offer insights into their structural dynamics. These analyses help in understanding the intermolecular interactions and potential application in designing materials and molecules with desired physical and chemical properties (Naveen et al., 2016).
Supramolecular Hydrogels
Simple drug compounds structurally similar to the query molecule have been shown to gel water under certain conditions, with the assembly into fibrous aggregates driven by hydrogen bonds and π–π stacking interactions. These findings suggest potential applications in drug delivery systems, where the controlled release of therapeutic agents can be fine-tuned by the gel's physical properties (Wang et al., 2007).
Antibacterial Applications
Research into related fluorinated compounds of the oxacin family, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid, highlights the broad-spectrum antibacterial activities of these molecules. Such studies provide a foundation for the development of new antibiotics and therapeutic agents against resistant bacterial strains (Stefancich et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(6-7-14(19)20)16-12-5-3-4-11(10-12)15(21)17-8-1-2-9-17/h3-5,10H,1-2,6-9H2,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPYRWTCJENLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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